molecular formula C15H14IN3O3S B6028438 N-(5-iodo-2-pyridinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(5-iodo-2-pyridinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B6028438
M. Wt: 443.3 g/mol
InChI Key: CZOOFRMIEGHTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-iodo-2-pyridinyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as IKK-2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. IKK-2 is a protein kinase that plays a crucial role in the regulation of nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the development of inflammation and cancer.

Mechanism of Action

IKK-2 inhibitor works by selectively inhibiting the activity of IKK-2, which is a key regulator of the NF-κB pathway. The NF-κB pathway is involved in the development of inflammation and cancer by regulating the expression of various genes that are involved in cell survival, proliferation, and differentiation. By inhibiting the activity of IKK-2, IKK-2 inhibitor blocks the activation of NF-κB and reduces the expression of these genes, leading to the inhibition of inflammation and cancer growth.
Biochemical and Physiological Effects:
IKK-2 inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, IKK-2 inhibitor has been shown to inhibit the proliferation and survival of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis. In vivo, IKK-2 inhibitor has been shown to reduce tumor growth, improve disease symptoms in IBD and RA, and inhibit the development of psoriasis-like skin lesions.

Advantages and Limitations for Lab Experiments

The advantages of using IKK-2 inhibitor in lab experiments are its high selectivity and specificity for IKK-2, which allows for the study of the NF-κB pathway without affecting other signaling pathways. The limitations of using IKK-2 inhibitor in lab experiments are its low solubility in water and its potential toxicity at high concentrations, which may limit its use in certain assays.

Future Directions

The future directions of IKK-2 inhibitor research include the development of more potent and selective IKK-2 inhibitors, the identification of new therapeutic applications for IKK-2 inhibitor, and the evaluation of the safety and efficacy of IKK-2 inhibitor in clinical trials. Additionally, the combination of IKK-2 inhibitor with other drugs or therapies may enhance its therapeutic effects and reduce its potential toxicity.

Synthesis Methods

The synthesis of IKK-2 inhibitor involves the reaction of 5-iodo-2-pyridinylamine with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound. The chemical structure of IKK-2 inhibitor has been confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

IKK-2 inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and psoriasis. In cancer, IKK-2 inhibitor has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. In IBD and RA, IKK-2 inhibitor has been shown to reduce inflammation and improve disease symptoms. In psoriasis, IKK-2 inhibitor has been shown to inhibit the proliferation of keratinocytes, which are the cells that contribute to the development of psoriasis.

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O3S/c16-11-3-8-14(17-10-11)18-23(21,22)13-6-4-12(5-7-13)19-9-1-2-15(19)20/h3-8,10H,1-2,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOOFRMIEGHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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